molecular formula C26H23N3O3S B11099998 5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11099998
M. Wt: 457.5 g/mol
InChI Key: ORDWGKBHTGQSBK-UHFFFAOYSA-N
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Description

5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound features a pyridinecarboxamide core, which is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

5-cyano-6-(furan-2-ylmethylsulfanyl)-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H23N3O3S/c1-17-23(25(30)29-18-9-4-3-5-10-18)24(20-12-6-7-13-22(20)31-2)21(15-27)26(28-17)33-16-19-11-8-14-32-19/h3-14,24,28H,16H2,1-2H3,(H,29,30)

InChI Key

ORDWGKBHTGQSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CO2)C#N)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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